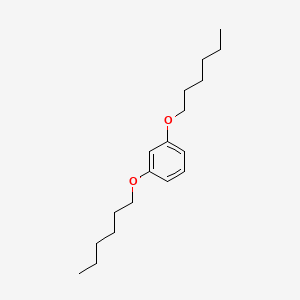

1,3-Bis(hexyloxy)benzene

描述

Significance of Aryl Ether Derivatives in Contemporary Chemical Science

Aryl ethers are a class of organic compounds that feature an ether linkage to an aromatic ring. This structural motif is not only prevalent in a vast array of natural products and pharmaceutical agents but also serves as a cornerstone in the development of advanced functional materials. sioc-journal.cnnih.govrsc.org The ether bond, combined with the stability and electronic characteristics of the aryl system, imparts unique properties to these molecules, making them indispensable building blocks in polymer sciences, electronics, and supramolecular chemistry. rsc.orgresearchgate.net

The synthesis of aryl ethers has evolved significantly, with modern methodologies such as Ullmann condensation, Buchwald-Hartwig cross-coupling, and C-H activation strategies enabling precise and efficient construction of these molecules under increasingly mild conditions. sioc-journal.cnrsc.orgacs.org This accessibility has fueled research into materials with tailored properties. In materials science, aryl ether derivatives are valued for their thermal and chemical stability, their ability to influence solubility and processability, and their role in defining the electronic and optical properties of a material. For example, the incorporation of flexible alkoxy chains, such as hexyloxy groups, onto rigid aromatic backbones is a common strategy to enhance solubility and control the self-assembly behavior required for creating liquid crystals and ordered polymer films. conicet.gov.ar These characteristics make aryl ether derivatives fundamental components in the design of materials for organic light-emitting diodes (OLEDs), photovoltaics, and liquid crystal displays (LCDs). rsc.org

Overview of 1,3-Bis(hexyloxy)benzene as a Versatile Molecular Building Block

Among the diverse family of aryl ethers, this compound has emerged as a particularly versatile molecular building block in the field of advanced materials. This compound consists of a central benzene (B151609) ring substituted at the 1 and 3 positions with hexyloxy chains (-O-C₆H₁₃). The meta-substitution pattern and the presence of two flexible alkyl chains bestow a unique combination of structural and electronic properties. The non-linear geometry of the 1,3-disubstituted core, coupled with the solubility-enhancing nature of the hexyloxy groups, makes it an attractive component for creating amorphous or liquid crystalline materials with specific functionalities.

Detailed research has demonstrated the utility of this compound in the design and synthesis of novel hole-transporting materials (HTMs) for use in perovskite solar cells. researchgate.netrsc.org In this context, it is used as a substituent to modify the terminal ends of larger molecular architectures, such as those based on an anthracene (B1667546) core. researchgate.netrsc.org The introduction of the this compound moiety has been shown to improve the solubility of the final HTM, a critical factor for device fabrication, while also influencing the material's electrochemical properties. researchgate.net For example, in one study, an anthracene-based HTM modified with this compound (termed AOHE) exhibited excellent solubility, dissolving up to 120 mg in 1 mL of chlorobenzene (B131634) at room temperature. researchgate.net This high solubility is advantageous compared to other similar materials and is attributed to the flexible hexyloxy chains. researchgate.net The electronic properties of the building block also play a role in tuning the energy levels of the resulting HTMs for efficient charge extraction in solar cell devices. rsc.org

Scope and Objectives of the Research Compendium

This article provides a focused scientific overview of the chemical compound this compound and its specific role in the context of advanced materials research. The primary scope is to detail its function as a molecular building block, drawing on existing research findings to illustrate its application and significance.

The objectives of this compendium are:

To situate this compound within the broader class of aryl ether derivatives and highlight the characteristics that make it valuable for materials science.

To present a detailed account of its use in the synthesis and performance of advanced materials, with a particular focus on hole-transporting materials.

To provide key physicochemical data for the compound, organized into a clear and accessible format.

To maintain a strict focus on the chemical and material science aspects of this compound, excluding any pharmacological or toxicological data.

This compendium aims to be an authoritative resource for chemists and materials scientists interested in the application of functionalized aryl ethers in the development of next-generation materials.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀O₂ | iucr.org |

| Molecular Weight | 278.43 g/mol | impurity.com |

| IUPAC Name | This compound | N/A |

| CAS Number | 67399-93-3 | impurity.com |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

67685-82-9 |

|---|---|

分子式 |

C18H30O2 |

分子量 |

278.4 g/mol |

IUPAC 名称 |

1,3-dihexoxybenzene |

InChI |

InChI=1S/C18H30O2/c1-3-5-7-9-14-19-17-12-11-13-18(16-17)20-15-10-8-6-4-2/h11-13,16H,3-10,14-15H2,1-2H3 |

InChI 键 |

RAXJNVWFDRAINI-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCOC1=CC(=CC=C1)OCCCCCC |

产品来源 |

United States |

Synthetic Methodologies for 1,3 Bis Hexyloxy Benzene and Its Derivatives

Established Synthetic Pathways to Bis(alkoxy)benzenes

The creation of the 1,3-bis(hexyloxy)benzene structure is predominantly achieved through etherification reactions, with the Williamson ether synthesis being a cornerstone technique. Industrial-scale production often necessitates catalytic enhancements to improve efficiency and sustainability.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a versatile and widely employed method for the preparation of ethers, including this compound. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound synthesis, the reaction typically proceeds by treating resorcinol (B1680541) (1,3-dihydroxybenzene) with a base to form the corresponding dialkoxide, which then reacts with an n-hexyl halide (e.g., 1-bromohexane or 1-chlorohexane). wikipedia.org

The reaction follows an SN2 mechanism, where the alkoxide ion acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, leading to the formation of the ether linkage and a metal halide salt as a byproduct. wikipedia.org For laboratory-scale synthesis, strong bases such as sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete deprotonation of the hydroxyl groups of resorcinol. jk-sci.com Common solvents for this reaction include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate the SN2 reaction. jk-sci.com The reaction temperature is typically maintained between 50 and 100 °C, with reaction times ranging from 1 to 8 hours. wikipedia.org

| Reactants | Base | Solvent | Temperature | Product |

| Resorcinol, 1-Bromohexane | K₂CO₃ | Acetone | Reflux | This compound |

| Resorcinol, 1-Hexyl Tosylate | NaOH | Water/Toluene (Phase Transfer) | 80-100 °C | This compound |

| Resorcinol, 1-Chlorohexane | KOH | DMF | 60-80 °C | This compound |

Catalytic Enhancements in Industrial Production

On an industrial scale, the classical Williamson ether synthesis can be made more efficient and environmentally friendly through catalytic approaches. Phase-transfer catalysis (PTC) is a common technique used in industrial settings. byjus.com PTC facilitates the transfer of the alkoxide from an aqueous phase to an organic phase, where the reaction with the alkyl halide occurs. This method allows for the use of less expensive bases like sodium hydroxide or potassium hydroxide and can be performed in biphasic solvent systems, reducing the need for anhydrous conditions and expensive polar aprotic solvents. byjus.com

Recent advancements have focused on developing catalytic Williamson ether synthesis (CWES) at high temperatures (above 300 °C) using weaker and less hazardous alkylating agents, such as alcohols or esters. researchgate.netsemanticscholar.org This approach avoids the stoichiometric formation of salt byproducts, making the process "greener." researchgate.netsemanticscholar.org For the production of alkyl aryl ethers, this high-temperature catalytic method has shown high selectivity, with yields up to 99%. researchgate.net While specific applications to this compound on an industrial scale are not extensively documented, these catalytic strategies represent the forefront of efficient bis(alkoxy)benzene production.

Regioselective Functionalization Strategies

Once this compound is synthesized, its aromatic ring can be further functionalized to introduce specific chemical groups at desired positions. The two hexyloxy groups are ortho-, para-directing and activating, which influences the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Selective Halogenation Techniques

The introduction of halogen atoms onto the this compound ring is a crucial step for creating versatile intermediates for cross-coupling reactions. The hexyloxy groups direct electrophilic substitution to the positions ortho and para to them. In the case of this compound, the 4- and 6-positions are ortho to one hexyloxy group and para to the other, making them highly activated. The 2-position is ortho to both hexyloxy groups and is also activated, but may be sterically hindered.

Bromination is a common halogenation reaction. Due to the activating nature of the alkoxy groups, bromination of this compound can often be achieved under mild conditions without the need for a strong Lewis acid catalyst. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile can provide good regioselectivity for the para-position relative to one of the alkoxy groups. nih.gov For instance, the bromination of similarly substituted aromatic compounds has shown high para-selectivity. nih.govresearchgate.net

| Substrate | Reagent | Conditions | Major Product |

| 1,3-Dimethoxybenzene | NBS, Acetonitrile | Room Temperature | 4-Bromo-1,3-dimethoxybenzene |

| This compound | Br₂, Acetic Acid | 0 °C to Room Temperature | 4-Bromo-1,3-bis(hexyloxy)benzene |

| This compound | NBS, DMF | Room Temperature | 4-Bromo-1,3-bis(hexyloxy)benzene |

Directed Aromatic Substitution Methods

The two hexyloxy groups in this compound are strong ortho-, para-directing groups, meaning that incoming electrophiles will preferentially substitute at the positions ortho or para to these groups. libretexts.org The most activated positions on the this compound ring are the 4- and 6-positions (para to one hexyloxy group and ortho to the other) and the 2-position (ortho to both hexyloxy groups).

Nitration is a classic example of electrophilic aromatic substitution. The nitration of 1,3-dialkoxybenzenes typically occurs at the 4-position. chegg.com For example, the nitration of 1,3-dimethoxybenzene with nitric acid in sulfuric acid yields 1,3-dimethoxy-4-nitrobenzene as the major product. chegg.com Attack at the 2-position is sterically hindered by the two adjacent methoxy groups. chegg.com By analogy, the nitration of this compound is expected to predominantly yield 1,3-bis(hexyloxy)-4-nitrobenzene. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. libretexts.orgmasterorganicchemistry.com

Synthesis of Advanced Precursors Incorporating this compound Moiety

The this compound unit serves as a versatile building block for the synthesis of more complex molecules with specific functionalities, particularly in the fields of liquid crystals and polymers. The bent shape imparted by the 1,3-substitution pattern is a key feature in the design of these advanced materials. pageplace.deajchem-a.com

Bent-core liquid crystals, for example, often utilize a 1,3-disubstituted benzene (B151609) ring as the central core. ajchem-a.com The synthesis of such molecules involves the functionalization of the this compound core, often through esterification or etherification reactions at other positions on the benzene ring or on attached side chains. For instance, a common synthetic strategy involves the preparation of a diacid or diol derivative of this compound, which can then be reacted with other aromatic units to build up the final liquid crystalline molecule. rsc.orgunizar.esresearchgate.net

Alkynylated and Ethynyl-Functionalized Precursors

The introduction of alkyne functionalities onto the this compound framework is a key strategy for creating rigid, conjugated molecular wires and precursors for carbon-rich networks. The most prevalent method for achieving this is the Sonogashira cross-coupling reaction. researchgate.net This reaction typically involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide.

To prepare ethynyl-functionalized this compound, a dihalogenated derivative, such as 1,3-bis(hexyloxy)-4,6-dibromobenzene, serves as the starting material. This substrate is then reacted with a terminal alkyne, often a protected version like trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or (Ph₃P)₂PdCl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine or piperidine. nih.gov The trimethylsilyl (TMS) protecting groups can then be easily removed under mild basic conditions to yield the terminal di-alkyne. This di-alkyne is a versatile precursor for further synthetic transformations. chemimpex.com The use of functionalized alkynes, such as propargyl alcohol, can also be employed to introduce other reactive groups. researchgate.net

Table 1: Representative Sonogashira Coupling for Synthesis of an Ethynyl-Functionalized Precursor

| Reactant A | Reactant B | Catalyst System | Base / Solvent | Product |

|---|

Styryl and Vinylene Building Blocks

Styryl and vinylene moieties are incorporated into the this compound structure to create extended π-conjugated systems, which are of interest for their optical and electronic properties. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are the primary methods used for this transformation. unlv.edu These reactions form carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide or a phosphonate carbanion, respectively.

Typically, a diformyl derivative of this compound is used as the starting dialdehyde. This is reacted with a benzylphosphonium salt (for the Wittig reaction) or a benzylphosphonate ester (for the HWE reaction) in the presence of a strong base to generate the reactive ylide or carbanion. The reaction results in the formation of a bis-styrylbenzene derivative, with the HWE reaction often favoring the formation of the (E)- or trans-alkene product. unlv.edu This stereochemical control is crucial for producing materials with well-defined geometries and predictable packing in the solid state. These styryl derivatives can serve as components in the synthesis of photoresponsive materials and thiahelicenes. nih.gov

Table 2: Horner-Wadsworth-Emmons Reaction for a Bis-Styryl Derivative

| Aldehyde Component | Phosphonate Component | Base | Solvent | Product |

|---|

Monomers for Polymerization via Cross-Coupling and Click Chemistry

Derivatives of this compound are valuable monomers for constructing well-defined polymers through modern polymerization techniques. The hexyloxy chains confer solubility to the resulting rigid polymers.

Cross-Coupling Polymerization: Sonogashira cross-coupling is not only used for creating small molecule precursors but also for step-growth polymerization. researchgate.net The synthesis of poly(phenylene ethynylene)s (PPEs) is a prime example. This requires bifunctional monomers derived from this compound. Common approaches involve the polycondensation of an A-A type monomer (e.g., a di-ethynyl derivative of this compound) with a B-B type monomer (e.g., a di-iodoaryl compound). Alternatively, an A-B type monomer, containing both a halide and an ethynyl group on the same this compound core, can undergo self-condensation polymerization. These reactions produce highly conjugated polymers with potential applications in organic electronics. researchgate.net

Click Chemistry Polymerization: "Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The most prominent example used in polymer science is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. sigmaaldrich.comugent.be

For polymerization, this compound can be functionalized to serve as either a di-alkyne or a di-azide monomer. For instance, the di-ethynyl derivative described previously can act as a di-alkyne monomer (an A-A type). This can then be polymerized with a di-azide co-monomer (a B-B type). Conversely, a di-azido-1,3-bis(hexyloxy)benzene monomer can be synthesized and reacted with a di-alkyne co-monomer. This modular approach allows for the creation of polytriazoles with precisely controlled structures and properties, suitable for a wide range of applications. researchgate.net

Table 3: this compound-Based Monomers for Polymerization

| Polymerization Method | Monomer Type | Required Functional Groups on Benzene Core | Co-monomer Required | Resulting Polymer Linkage |

|---|---|---|---|---|

| Sonogashira Coupling | A-A / B-B | Two ethynyl groups | Di-haloaryl compound | Arylene-ethynylene |

| Sonogashira Coupling | A-B | One ethynyl group, one halide | None (self-condensation) | Arylene-ethynylene |

| CuAAC Click Chemistry | A-A | Two ethynyl groups | Di-azide compound | 1,2,3-Triazole |

Advanced Spectroscopic and Diffractional Characterization of 1,3 Bis Hexyloxy Benzene Analogs

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of an analog, 1,4-bis(hexyloxy)benzene, provides a reference for the vibrational modes expected for the 1,3-isomer. nih.gov

Key vibrational modes for dialkoxybenzene compounds include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weak to medium bands above 3000 cm⁻¹. mdpi.com Aliphatic C-H stretching vibrations from the hexyloxy chains are observed as strong bands in the 2850-2960 cm⁻¹ region. mdpi.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring produce a series of characteristic peaks in the 1450-1600 cm⁻¹ region. mdpi.com

C-O Stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether (Ar-O-CH₂) linkage results in strong, characteristic absorptions, typically found in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-H Bending: Out-of-plane C-H bending vibrations of the benzene ring are highly sensitive to the substitution pattern. For a 1,3-disubstituted (meta) benzene ring, characteristic absorptions are expected in the 880-780 cm⁻¹ and 700-690 cm⁻¹ regions. libretexts.org Aliphatic CH₂ and CH₃ bending (scissoring and rocking) vibrations occur around 1465 cm⁻¹ and 1380 cm⁻¹, respectively.

The presence and specific positions of these absorption bands in an FTIR spectrum allow for the confirmation of the key functional groups that constitute 1,3-bis(hexyloxy)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environment, and their connectivity. For this compound, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region.

Aromatic Region (δ 6.0-7.5 ppm): The 1,3- (meta) substitution pattern results in a complex splitting pattern for the four aromatic protons. The proton at the C2 position (between the two hexyloxy groups) would likely appear as a triplet. The proton at the C5 position would be a triplet of triplets, and the protons at C4 and C6 would appear as doublets of doublets. The specific chemical shifts are influenced by the electron-donating nature of the alkoxy groups. wisc.edu

Aliphatic Region (δ 0.8-4.0 ppm): The two hexyloxy chains are chemically equivalent, simplifying the aliphatic region. The expected signals are:

A triplet around δ 3.9-4.0 ppm for the four protons of the two -O-CH₂- groups, coupled to the adjacent CH₂ group.

A multiplet around δ 1.7-1.8 ppm for the four protons of the -O-CH₂-CH₂- groups.

A series of multiplets in the δ 1.3-1.5 ppm range for the eight protons of the central -(CH₂)₂- groups.

A triplet around δ 0.9 ppm for the six protons of the terminal methyl (-CH₃) groups. rsc.org

The integration of these signals would correspond to the number of protons in each unique environment, confirming the molecular formula.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Due to the symmetry of this compound, fewer than the total 18 carbon signals are expected. The two hexyloxy chains are equivalent, and within the benzene ring, C4 is equivalent to C6. Therefore, a total of nine distinct signals are anticipated.

Aromatic Region (δ 100-160 ppm): Four signals are expected for the aromatic carbons. The carbons directly attached to the oxygen atoms (C1 and C3, ipso-carbons) are the most deshielded and appear furthest downfield, around δ 160 ppm. The other aromatic carbons (C2, C4/C6, and C5) will appear at higher field strengths. rsc.org

Aliphatic Region (δ 14-70 ppm): Five signals are expected for the six carbons of the hexyloxy chain. The carbon attached to the oxygen (-O-CH₂-) appears around δ 68 ppm, while the terminal methyl carbon (-CH₃) is the most shielded, appearing around δ 14 ppm. The remaining methylene (B1212753) carbons appear at distinct shifts between δ 22 and 32 ppm. rsc.org

X-ray Diffraction Studies of Crystalline Structures

Single-Crystal X-ray Diffraction for Conformation and Packing

In the crystal structure of 1,4-bis(hexyloxy)benzene, the asymmetric unit contains half of the molecule, with the other half generated by an inversion center. nih.gov This indicates a high degree of symmetry in the solid state. Key findings from the analysis of this analog include:

Molecular Conformation: The hexyloxy alkyl chains adopt a fully extended, all-trans conformation, which is the most energetically favorable arrangement to minimize steric hindrance. nih.gov The plane of the alkyl chain is slightly inclined with respect to the plane of the central benzene ring. researchgate.net

Crystal Packing: The molecules pack in a way that maximizes van der Waals interactions. Notably, in the unsubstituted 1,4-bis(hexyloxy)benzene, there are no significant short intermolecular contacts, such as hydrogen bonds or halogen bonds, to direct the packing arrangement. nih.govresearchgate.net

The introduction of substituents onto the benzene ring can significantly alter this packing. For instance, in 1,4-dibromo-2,5-bis(hexyloxy)benzene, intermolecular Br⋯Br interactions play a crucial role, leading to a one-dimensional supramolecular architecture. This demonstrates how subtle changes to the molecular structure can have a profound impact on the solid-state packing.

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy techniques are fundamental for understanding the interaction of this compound analogs with light, which is critical for applications in optical and electronic devices.

UV-Vis absorption spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of ultraviolet and visible light. The benzene ring acts as the primary chromophore, with its absorption characteristics being modulated by the attached hexyloxy substituents.

For this compound and its simple derivatives with longer alkyl chains (octyloxy, decyloxy, dodecyloxy), the primary absorption maximum (λmax) is consistently observed at approximately 274 nm in ethyl acetate. chemmethod.com This absorption is characteristic of the π-π* transitions within the substituted benzene ring.

When the aromatic core is extended, significant shifts in the absorption spectra are observed. For example, bis(hexyloxy)-tetra(hydroxy) triphenylene (B110318) derivatives, which possess a much larger conjugated π-system, exhibit a strong absorption maximum (λmax) at approximately 345 nm. rsc.org In more complex systems, such as benzene-fused bis(acenaphthoBODIPY)s bearing hexyloxyphenyl groups, the absorption is shifted dramatically into the near-infrared (NIR) region, with λmax values observed at 836 nm. nih.gov This demonstrates the high degree of tunability of the electronic properties through synthetic modification of the core structure.

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| This compound | 274 | Ethyl Acetate | chemmethod.com |

| 1,3-Bis(octyloxy)benzene | 274 | Ethyl Acetate | chemmethod.com |

| 1,3-Bis(decyloxy)benzene | 274 | Ethyl Acetate | chemmethod.com |

| 1,3-Bis(dodecyloxy)benzene | 274 | Ethyl Acetate | chemmethod.com |

| 2,3-Bis(hexyloxy)-6,7,10,11-tetrahydroxy triphenylene | ~345 | Not Specified | rsc.org |

| Benzene-fused bis(acenaphthoBODIPY) with hexyloxyphenyl groups (11c) | 836 | CH₂Cl₂ | nih.gov |

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light. While simple alkoxybenzenes are not typically highly fluorescent, their derivatives incorporated into larger, more rigid structures can exhibit significant emission.

The photophysical properties are defined by parameters such as the emission wavelength, Stokes shift (the difference between the absorption and emission maxima), and fluorescence quantum yield (the efficiency of the emission process). For a series of blue-fluorescent boron complexes derived from benzene-centered triazapentadiene ligands, significant fluorescence was observed. rsc.org These compounds exhibit large Stokes shifts, ranging from 4100 to 6700 cm⁻¹, with their emission properties being sensitive to the surrounding environment, showing more intense, red-shifted fluorescence in the solid state compared to dichloromethane (B109758) solutions. rsc.org

Similarly, the benzene-fused bis(acenaphthoBODIPY) analogs with hexyloxy groups are designed for NIR applications and show strong emission in that region of the spectrum. nih.gov The study of these complex derivatives highlights how the this compound framework can be functionalized to produce materials with tailored emissive properties for use in fields such as bio-imaging and organic light-emitting diodes (OLEDs).

| Compound Class | Emission Characteristics | Key Findings | Reference |

|---|---|---|---|

| Benzene-centered triazapentadiene–boron complexes | Blue fluorescence | Large Stokes shifts (4100–6700 cm⁻¹); emission is more intense and red-shifted in the solid state. | rsc.org |

| Benzene-fused bis(acenaphthoBODIPY) analogs | Near-infrared (NIR) fluorescence | Emission properties are tuned by the extended π-conjugation of the core structure. | nih.gov |

Thermal Analysis Techniques

Thermal analysis is essential for determining the operational limits and processing conditions of materials. Techniques like DSC and TGA are used to measure the physical and chemical changes that occur in this compound analogs upon heating.

Differential Scanning Calorimetry (DSC) is a powerful technique used to study the thermal transitions of a material as a function of temperature. rroij.com By measuring the difference in heat flow between a sample and a reference, DSC can detect endothermic events like melting (Tm) and glass transitions (Tg), as well as exothermic events such as crystallization. linseis.comnih.gov These transitions are critical for defining the material's physical state and processing window. tudelft.nl

For polymeric materials incorporating this compound analogs, DSC is used to determine their amorphous or semi-crystalline nature. For example, a series of poly(arylene ether ketone)s with bulky pendant groups were found to be amorphous, exhibiting glass transition temperatures (Tg) in the range of 170 °C to 190 °C, without any observable melting peaks. researchgate.net The absence of a melting endotherm confirms the lack of significant crystallinity, a finding often corroborated by WAXD. researchgate.net The flexible hexyloxy side chains can influence the Tg by increasing the free volume between polymer chains, which typically lowers the Tg compared to polymers without such long, flexible substituents.

| Material Class | Thermal Transition | Temperature Range (°C) | Significance | Reference |

|---|---|---|---|---|

| Poly(arylene ether ketone)s with pendant groups | Glass Transition (Tg) | 170 - 190 | Indicates the transition from a rigid, glassy state to a more rubbery state in these amorphous polymers. | researchgate.net |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com This technique is primarily used to evaluate the thermal stability of a material and to study its decomposition profile. tainstruments.com The TGA curve provides key information, such as the onset temperature of decomposition, the temperatures of maximum degradation rates, and the amount of residual mass at high temperatures. tainstruments.com

The thermal stability of polymers and organic molecules is a critical parameter for their application, especially in devices that operate at elevated temperatures. For materials based on this compound, TGA is used to determine the temperature at which the hexyloxy chains or the aromatic backbone begin to degrade. In studies of various copolymers and terpolymers, TGA curves are often characterized by distinct steps of weight loss. rjpbcs.com The initial, low-temperature weight loss is typically attributed to the evaporation of moisture or residual solvent, while subsequent, sharp drops in weight at higher temperatures correspond to the structural decomposition of the material. rjpbcs.comresearchgate.net For high-performance polymers, a high decomposition temperature (often defined as the temperature at which 5% or 10% mass loss occurs) is a key indicator of thermal robustness. researcher.life

| Material Class | Analysis Method | Key Findings | Reference |

|---|---|---|---|

| Terpolymer Resins | Multi-stage decomposition analysis | Decomposition occurs in distinct stages, corresponding to the loss of specific functional groups and backbone degradation. | rjpbcs.com |

| Modified Copolymers | Comparative TGA curves | Chemical modification can significantly enhance thermal stability compared to the original polymer. | researcher.life |

Computational Chemistry and Theoretical Modeling of 1,3 Bis Hexyloxy Benzene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed picture of the electron distribution and its influence on the chemical behavior of 1,3-bis(hexyloxy)benzene.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. rasayanjournal.co.inplos.org For this compound, DFT calculations, often employing functionals like B3LYP, are instrumental in understanding the impact of the hexyloxy substituents on the benzene (B151609) ring. rasayanjournal.co.in These electron-donating groups increase the electron density of the aromatic ring, influencing its reactivity in processes like electrophilic aromatic substitution. The choice of basis sets, such as 6-31G**, is crucial for obtaining accurate results. rasayanjournal.co.in

Studies on related systems have shown that the substitution of alkoxy groups on a benzene ring can affect properties like bond lengths and angles. rsc.org For instance, the presence of these substituents can lead to slight alterations in the C-C bond lengths within the benzene ring compared to an unsubstituted benzene molecule. rasayanjournal.co.in

Theoretical calculations can predict the most likely positions for chemical reactions to occur on the this compound molecule, a concept known as regioselectivity. The electron-donating nature of the two hexyloxy groups directs electrophilic attack primarily to the positions ortho and para to them. DFT calculations can quantify the activation energies for substitution at different positions, confirming this directing effect.

Furthermore, computational modeling helps in elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a step-by-step understanding of how reactions involving this compound proceed. This is particularly valuable for complex reactions where experimental detection of short-lived species is challenging.

Conformational Analysis and Molecular Geometry Optimization

A key aspect of the conformational analysis of this compound is the study of the flexible hexyloxy chains. bohrium.com The conformation of these alkyl chains is defined by a series of dihedral angles. rsc.org In many similar long-chain substituted benzenes, the alkyl chains tend to adopt a staggered, all-trans conformation to minimize steric hindrance. researchgate.netiucr.org However, gauche interactions can also occur, leading to kinks in the chains. openochem.org

Simulation of Molecular Interactions and Aggregation Behavior

Beyond the single-molecule level, computational simulations can predict how this compound molecules interact with each other and with other molecules, such as solvents. This is crucial for understanding its bulk properties and behavior in different environments.

Molecular dynamics and Monte Carlo simulations are powerful techniques used to model the behavior of a large number of molecules over time. uoa.gr These simulations can provide insights into liquid-state properties and how molecules aggregate. For aromatic molecules like this compound, π-π stacking interactions between the benzene rings can play a significant role in aggregation. bohrium.com Additionally, the hydrophobic hexyloxy chains can influence solubility and self-assembly in different solvents. researchgate.net

Applications in Advanced Polymer Science and Organic Electronics

Polymeric Materials Derived from 1,3-Bis(hexyloxy)benzene Monomers

The incorporation of this compound into polymer chains imparts desirable characteristics such as improved solubility and processability, which are often challenges with rigid conjugated polymers. google.comresearchgate.net These flexible side chains also play a critical role in influencing the morphology and electronic properties of the resulting polymers. jku.atmdpi.comrsc.org

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This electronic structure is the basis for their use in a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). mdpi.comresearchgate.netdb-thueringen.de The introduction of this compound units into these polymer backbones can significantly enhance their performance.

Poly(phenylene)s and poly(thiophene)s are two of the most extensively studied classes of conjugated polymers. chemrxiv.orgnih.govethz.ch The inclusion of this compound as a comonomer or as a substituent on the monomer units allows for the synthesis of polymers with tailored properties.

For instance, regioregular poly(1,3-phenylene)s with a high degree of polymerization have been synthesized using a nickel(II)-catalyzed cross-coupling reaction of a monomer precursor derived from 2-bromo-4-chloro-hexyloxybenzene. chemrxiv.org The hexyloxy side chains in these polymers contribute to their solubility in a range of organic solvents, including hexanes, which is attributed to the flexible, bent structure of the poly(1,3-phenylene) main chain. chemrxiv.org

In the realm of poly(thiophene) derivatives, the attachment of side chains is a well-established strategy to improve solubility and processability. google.comnih.gov While direct incorporation of this compound into the main chain of polythiophenes is less common, the principles of side-chain engineering are highly relevant. For example, studies on poly(3-hexylthiophene) (P3HT) have shown that the regioregularity of the side chains significantly impacts the polymer's charge transport properties. mdpi.com Regular side chain attachment leads to a more planar backbone and ordered packing, resulting in higher charge carrier mobility. mdpi.com This highlights the importance of controlling the placement and nature of alkyl side chains, such as hexyloxy groups, in designing high-performance polythiophene-based materials. mdpi.com

| Polymer Type | Monomer(s) | Key Properties Influenced by Hexyloxy Groups | Reference(s) |

| Poly(1,3-phenylene) | 2-bromo-4-chloro-hexyloxybenzene | High degree of polymerization, good solubility in organic solvents | chemrxiv.org |

| Poly(3-hexylthiophene) (P3HT) | 3-hexylthiophene | Solubility, charge transport, backbone planarity, packing structure | mdpi.com |

"Click polymerization" has been utilized to synthesize fluorescent conjugated polytriazoles. rsc.orgresearchgate.net In one study, a series of these polymers (FCP 1-4) were created using an aromatic diazide and various dialkynes. rsc.orgresearchgate.net One of these dialkynes was 1,4-diethynyl-2,5-bis(hexyloxy)benzene (B1514522). rsc.orgresearchgate.net These polymers contain 1,3,4-oxadiazole (B1194373) units, which are known for their electron-deficient nature and excellent electron-transporting properties, making them suitable for photonic devices. rsc.org The polytriazoles exhibited relatively strong emission and were investigated for their ion-responsive properties. rsc.orgresearchgate.net

The study revealed that while all the synthesized fluorescent conjugated polytriazoles showed good selectivity for silver ions (Ag+), the incorporation of bulky alkoxy side groups, including hexyloxy groups, decreased their sensitivity. rsc.orgresearchgate.net This was attributed to alterations in the polymer aggregation status and the electron density of the main chain. rsc.orgresearchgate.net The polymer without these bulky side chains (FCP 1) demonstrated the highest sensitivity to Ag+. rsc.orgresearchgate.net

| Polymer | Monomer containing Hexyloxy Group | Key Finding | Reference(s) |

| FCP 3 | 1,4-diethynyl-2,5-bis(hexyloxy)benzene | Good selectivity for Ag+ but decreased sensitivity compared to the polymer without bulky side chains. | rsc.orgresearchgate.net |

Side-chain engineering is a critical strategy in the design of conjugated polymers, allowing for the fine-tuning of their physical and electronic properties. researchgate.netjku.atchinesechemsoc.org The hexyloxy groups of this compound are a prime example of how side chains can be leveraged to control polymer behavior.

The length and branching of alkyl side chains have a profound impact on the solubility of conjugated polymers and their tendency to aggregate in solution and in the solid state. jku.atmdpi.comrsc.orgrsc.org Generally, longer and more branched side chains increase solubility by increasing the entropy of mixing and preventing close packing of the rigid polymer backbones. google.comjku.at

For example, in poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylene-vinylene] (MEH-PPV), the solvent used for spin-casting can influence the polymer chain conformation and aggregation in the resulting film. mdpi.com Aromatic, weak polarity solvents tend to interact preferentially with the polymer's aromatic backbone, leading to a more rigid and open conformation, while nonaromatic, strong polarity solvents interact more with the side groups. mdpi.com

In another study, the introduction of bulky side chains, such as 2-ethylhexyloxy groups, was shown to inhibit aggregation tendencies in certain polymers by inducing twisting in the conjugated backbone. jku.at Conversely, switching from octyloxy to 2-ethylhexyloxy side chains led to a gradual increase in solubility, indicating that the specific structure of the side chain is crucial. jku.at The hexyloxy groups in this compound, being linear, can also influence solubility and aggregation, with their flexibility allowing for better interaction with solvents. chemrxiv.org

Research on non-fused ring electron acceptors has also highlighted the role of side chains like this compound in controlling aggregation. chinesechemsoc.org The out-of-plane orientation of these side groups can suppress excessive aggregation and improve the solubility of the molecules. chinesechemsoc.org

The side chains of conjugated polymers not only affect their processability but also play a direct role in modulating their charge transport properties. mdpi.comchinesechemsoc.orgrsc.orgumons.ac.be The arrangement and packing of polymer chains in the solid state, which is heavily influenced by the side chains, dictates the efficiency of charge hopping between chains.

Studies have shown that hexyloxy substitutions on non-planar zinc(II) complexes of azadipyrromethenes promote hole transport, leading to high hole mobility values. rsc.org In contrast, hexyl substitutions on the same molecules favored electron transport. rsc.org This demonstrates the significant impact that the nature of the solubilizing group (hexyl vs. hexyloxy) can have on the charge transport characteristics of a material. rsc.org

Furthermore, the regularity of side chain attachment in polymers like poly(3-hexylthiophene) has a strong correlation with charge transport. mdpi.com A higher degree of regioregularity results in a more planar backbone and more ordered packing, which in turn enhances charge carrier mobility by providing a higher density of delocalized electrons along the polymer backbone. mdpi.com The principles learned from these studies are directly applicable to polymers incorporating this compound, where the placement and orientation of the hexyloxy side chains can be engineered to optimize charge transport for specific electronic applications.

Side-Chain Engineering in Polymer Design

Organic Electronic Devices Incorporating this compound Moieties

The this compound moiety is a significant structural component in the design of advanced organic materials for electronic applications. Its two hexyloxy side chains, attached to a central benzene (B151609) ring in a meta-configuration, provide a unique combination of properties. These flexible alkyl chains enhance solubility in common organic solvents, which is crucial for solution-based processing of electronic devices. Furthermore, their steric bulk and electronic nature can be leveraged to fine-tune the molecular packing, energy levels, and charge transport characteristics of the final materials.

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

In the field of OLEDs and PLEDs, the molecular architecture of the materials used in the emissive layer (EML) and charge-transporting layers is paramount to achieving high efficiency and stability. While this compound itself is not typically the primary light-emitting or charge-transporting material, its derivatives and related structures are integral to creating high-performance host and polymer materials.

The 1,3-disubstituted benzene pattern is a common feature in host materials for phosphorescent OLEDs. For instance, 1,3-Bis(N-carbazolyl)benzene (mCP) is a widely used host material due to its high triplet energy, which allows for efficient energy transfer to blue phosphorescent emitters. ossila.com This highlights the suitability of the 1,3-benzene core for creating wide-bandgap materials that can host emissive dopants.

In a relevant study, polymers based on fluorene (B118485) units functionalized with 1-(4-hexyloxy)-benzene were synthesized for use in blue light-emitting devices. sioc-journal.cn The introduction of the hexyloxy-benzene group was shown to influence the polymer's thermal stability, energy levels, and photophysical properties. sioc-journal.cn Specifically, incorporating these moieties helped to improve thermal stability and color purity in the resulting light-emitting polymer. sioc-journal.cn These findings suggest that incorporating this compound into polymer backbones could offer a strategy for developing robust and efficient materials for PLEDs, leveraging the solubility and stability enhancements conferred by the hexyloxy side chains.

Organic Photovoltaic (OPV) Devices and Solar Cells

The this compound unit has been strategically employed in the molecular engineering of components for organic solar cells, including both perovskite and dye-sensitized solar cells. Its primary roles are as a building block for hole-transporting materials (HTMs) and as a key substituent in nonfused ring electron acceptors (NFREAs), where it helps to optimize material properties for better device performance.

Charge carrier mobility (both electron and hole mobility) is a critical factor determining the efficiency of an organic solar cell. The structure of the organic semiconductors, including their side chains, plays a direct role in this property. The this compound moiety can influence charge mobility through its effect on molecular conformation and intermolecular packing.

Research on carbazole-based isomeric HTMs has demonstrated that the linking position on the central benzene ring significantly affects hole drift mobility. acs.org In one study, a meta-linked isomer exhibited a hole mobility an order of magnitude lower than its para- and ortho-linked counterparts, underscoring the profound impact of substitution patterns on charge transport. acs.org

In the context of NFREAs, the side chains are crucial for modulating charge transport. chinesechemsoc.orgacs.org A study comparing three NFREAs with different side chains found that the molecule without the this compound group (CH3-OC4) exhibited higher electron and hole mobility compared to the two molecules that contained it (C8-OC6 and CH3-OC6). chinesechemsoc.org This led to a higher power conversion efficiency (PCE) in the final device, indicating that while the hexyloxy groups are beneficial for solubility, their length and bulk must be carefully optimized to ensure efficient charge transport pathways. chinesechemsoc.org

Table 1: Research Findings on Charge Mobility

| Compound/Device | Key Structural Feature | Finding | Reference |

|---|---|---|---|

| Isomeric HTMs | Isomeric substitution on a central benzene fragment | The meta-linked isomer (V1221) showed a hole drift mobility of 3 × 10⁻⁶ cm²/V·s, an order of magnitude lower than the para- (V1209) and ortho- (V1225) linked isomers (3.5 × 10⁻⁵ and 3 × 10⁻⁵ cm²/V·s, respectively). | acs.org |

| D18:CH3-OC4 vs. D18:C8-OC6/CH3-OC6 | NFREA side chain (CH3-OC4 vs. This compound) | The device based on CH3-OC4 showed higher electron and hole mobility, contributing to a higher PCE (16.44%) compared to C8-OC6 (12.09%) and CH3-OC6 (14.36%). | chinesechemsoc.org |

In perovskite solar cells (PSCs), the HTM is a crucial component that extracts and transports positive charge carriers (holes) from the perovskite absorber layer to the electrode. nih.gov The ideal HTM should have appropriate energy levels, high hole mobility, and good film-forming properties. Spiro-OMeTAD is a benchmark HTM, but its complex synthesis and high cost have driven research into alternatives. nih.govacs.org

The this compound moiety has been incorporated into novel, cost-effective HTMs. nih.govresearchgate.net For example, a star-shaped anthracene-based HTM named AOHE, which features this compound groups at its terminal ends, was designed and synthesized. nih.govresearchgate.net The HOMO energy level of this material was found to be well-matched with the perovskite layer, facilitating efficient hole extraction. nih.gov The presence of the hexyloxy chains also contributes to the material's solubility and processing characteristics. nih.gov

Another strategy involves blending newly synthesized small molecules with the conventional spiro-OMeTAD to create a hybrid HTM. acs.org In one study, a small molecule (BQX-2) was synthesized using a precursor containing hexyloxy-phenyl groups. acs.org Blending this molecule with spiro-OMeTAD resulted in a PSC with enhanced efficiency and stability, demonstrating the potential of hexyloxy-functionalized materials to improve the performance of standard HTMs. acs.org

Table 2: Properties of Hole-Transporting Materials

| HTM Name | Key Structural Feature | HOMO Energy Level (eV) | Application/Finding | Reference |

|---|---|---|---|---|

| AOHE | Star-shaped anthracene (B1667546) core with terminal this compound groups | -5.02 (Theoretically calculated) | Designed as a cost-effective alternative to spiro-OMeTAD for perovskite solar cells. | nih.gov |

| BQX-1 | Benzo[g]quinoxaline core with arylamine donors | -5.03 | Synthesized for potential application in PSCs. | acs.org |

| BQX-2 | Benzo[g]quinoxaline core with different arylamine donors | -4.89 | Blended with spiro-OMeTAD to create a hybrid HTM, leading to enhanced PSC efficiency and stability. | acs.org |

Nonfused Ring Electron Acceptors (NFREAs)

Nonfused ring electron acceptors (NFREAs) have emerged as a promising class of materials for organic photovoltaics, offering advantages such as simpler synthesis and lower cost compared to fused-ring acceptors. chinesechemsoc.orgrsc.org The structure of NFREAs consists of an electron-donating core flanked by electron-accepting end groups, connected by single bonds. rsc.org This non-fused structure, however, can lead to conformational twisting that is detrimental to charge transport. rsc.orgscispace.com

To counteract this, molecular design strategies such as side-chain engineering are employed. The this compound group is used as a bulky side chain attached to the central core of NFREAs. chinesechemsoc.org The purpose of these out-of-plane side groups is to control the aggregation behavior of the acceptor molecules in the solid state. chinesechemsoc.org By preventing excessive crystallization and promoting favorable phase separation with the donor polymer, these side chains can significantly impact the morphology of the active layer and, consequently, the device's photovoltaic performance. chinesechemsoc.orgacs.org

In one study, two NFREAs, C8-OC6 and CH3-OC6, were designed with a this compound substituent on the core unit. chinesechemsoc.org The dihedral angle between the this compound group and the molecular backbone was approximately 65°, which helped to suppress oversized aggregation and enhance solubility. chinesechemsoc.org While a related molecule with a shorter side chain ultimately achieved higher efficiency, this work demonstrates the critical role of the this compound moiety in modulating the physical properties and film morphology of NFREAs for organic solar cells. chinesechemsoc.org

Integration into Liquid Crystalline Systems

Mesomorphic Properties and Phase Transition Behavior

The length and arrangement of alkyl chains are critical factors in determining the stability and type of mesophase. In many liquid crystalline systems, including those derived from 1,3-bis(hexyloxy)benzene, increasing the length of the alkyl chains can lead to a decrease in the clearing temperature, which is the temperature at which the material transitions from a liquid crystal phase to an isotropic liquid. researchgate.net This effect is not always linear and can be influenced by an "odd-even" effect, where the transition temperatures alternate as the number of carbon atoms in the alkyl chain changes from odd to even. tandfonline.comrsc.org

For instance, in some series of 1,3-phenylene bis(4-(4'-alkoxybenzoyloxy))benzoates, the mesophase range initially increases with longer alkyl chains before decreasing. rsc.org Similarly, for certain triphenylene-based discotic liquid crystals, which can be synthesized from precursors like this compound, the mesophase range and transition temperatures are lowered compared to parent compounds. tandfonline.com However, in other related series, while the transition temperatures are lowered, longer alkyl chains can lead to greater mesophase stability. tandfonline.com The introduction of different substituents, such as replacing alkoxy chains with thioalkoxy chains, can also influence the isotropic transition temperature without necessarily changing the nature of the mesophase. tandfonline.com

| Compound Series | Effect of Increasing Alkyl Chain Length | Observed Mesophases | Reference |

|---|---|---|---|

| 1,3-Phenylene bis(4-(4'-alkoxybenzoyloxy))benzoates | Mesophase range initially increases, then decreases. Odd-even effect observed. | Nematic, Smectic | rsc.orgresearchgate.net |

| Triphenylene (B110318) Derivatives (Series 1) | Lowered mesophase range and transition temperatures. | Columnar | tandfonline.com |

| Triphenylene Derivatives (Series 2) | Lowered transition temperatures, but higher members show larger mesophase stability. Strong odd-even effect. | Columnar | tandfonline.com |

| Hexasubstituted Triphenylene 2,3-dicarboxylic Esters | Decreasing clearing temperature. | Nematic, Columnar Rectangular, Columnar Oblique | researchgate.net |

The nature of the units linking the this compound core to other parts of the molecule plays a crucial role in determining the type of liquid crystalline phase that is formed. The incorporation of a 1,3,4-oxadiazole (B1194373) ring, for example, can significantly alter the molecular geometry. When this unit is part of the aromatic core, the resulting bent shape, with an angle of approximately 134° between the aromatic rings, can disrupt the linear geometry required for many mesophases. nih.gov

In contrast, linking two discotic units, such as triphenylenes derived from this compound precursors, can lead to the formation of discotic nematic phases over a wide temperature range. tandfonline.com The choice of linking group is critical; for instance, dimers linked by a mercury atom have been shown to exhibit a metastable nematic discotic (ND) phase. tandfonline.com However, if the triphenylene units are replaced with simpler mono-, di-, or trialkoxybenzene units, the resulting dimers may not show a nematic phase but instead form smectic and columnar phases, which are more typical for planar molecules. tandfonline.com

| Core Structure | Linking Unit | Resulting Mesophase | Reference |

|---|---|---|---|

| Bis(phenyl-1,3,4-oxadiazolyl)benzene | 1,3,4-Oxadiazole in core | No mesomorphism (crystal-isotropic transition) | nih.gov |

| Triphenylene Dimer | Flexible spacer | Nematic Discotic (ND) | tandfonline.com |

| Triphenylene Dimer | Mercury atom | Metastable Nematic Discotic (ND) | tandfonline.com |

| Mono/Di/Trialkoxybenzene Dimer | Flexible spacer | Smectic, Columnar | tandfonline.com |

Chiral Nematic Liquid Crystals and Helical Twisting Power

When a chiral molecule is added to a nematic liquid crystal, it can induce a helical structure, forming a chiral nematic (or cholesteric) phase. The ability of a chiral dopant to induce this twist is quantified by its helical twisting power (HTP). mdpi.com

Derivatives of this compound can be incorporated into photoresponsive chiral dopants. For example, a ruthenium(III) complex containing a 1,3-bis-{4-[6-(4-phenylazo-phenoxy)-hexyloxy]-phenyl}-propane-1,3-dionato ligand has been synthesized. acs.org This complex exhibits cis-trans photoisomerization when exposed to UV or visible light. acs.org When doped into a nematic liquid crystal, it induces a chiral nematic phase. acs.org The helical pitch of this phase can be reversibly changed by up to 50% upon illumination with UV or visible light. acs.org This modulation of the helical pitch corresponds to a change in the helical twisting power of the dopant. acs.orgnih.govsemanticscholar.org

The HTP of the Λ-enantiomer of this complex varied between -43.9 and -26.6 μm-1 at 35.0 °C, while the HTP of the Δ-enantiomer varied between 34.0 and 22.0 μm-1 under the same conditions. acs.org This demonstrates the potential for using light to control the supramolecular structure of these materials. acs.org

Triphenylene-Based Liquid Crystals and Hybrid Mesogens

This compound is a valuable precursor in the synthesis of more complex liquid crystalline structures, particularly triphenylene-based systems. These disc-shaped molecules are known for their ability to self-assemble into columnar structures.

The oxidative trimerization of catechol derivatives is a common method for synthesizing symmetrically substituted 2,3,6,7,10,11-hexaalkoxytriphenylenes. thieme-connect.de Similarly, unsymmetrically substituted triphenylenes can be synthesized via the iron(III) chloride mediated oxidative coupling of a 1,2-dialkoxybenzene, such as 1,2-bis(hexyloxy)benzene (B1587423), with a 3,3',4,4'-tetraalkoxybiphenyl. researchgate.net This approach opens up routes to creating polymeric discotic liquid crystals. researchgate.net

For example, 4,4′-diacetoxy-3,3′-bis(hexyloxy)biphenyl can be oxidatively coupled with 1,2-bis(hexyloxy)benzene to produce 2,7-dihydroxy-3,6,10,11-tetrakis(hexyloxy)triphenylene. tandfonline.comconicet.gov.ar This compound serves as a key precursor for synthesizing 2,7-difunctional triphenylenes, which can then be used to create hybrid mesogens, such as triphenylene-siloxane monomers, trimers, and polymers. tandfonline.comconicet.gov.ar These hybrid materials have been shown to exhibit columnar hexagonal (Colh) mesophases. tandfonline.comconicet.gov.ar

| Precursor 1 | Precursor 2 | Resulting Triphenylene Derivative | Mesophase | Reference |

|---|---|---|---|---|

| 4,4′-Diacetoxy-3,3′-bis(hexyloxy)biphenyl | 1,2-Bis(hexyloxy)benzene | 2,7-Dihydroxy-3,6,10,11-tetrakis(hexyloxy)triphenylene | Non-mesogenic precursor | tandfonline.comconicet.gov.ar |

| 2,7-Difunctional triphenylene | Siloxane units | Triphenylene-siloxane hybrid monomer/trimer/polymer | Columnar Hexagonal (Colh) | tandfonline.comconicet.gov.ar |

| 3,3',4,4'-Tetraalkoxybiphenyl | 1,2-Dialkoxybenzene | Unsymmetrically substituted triphenylene | Discotic | researchgate.net |

Integration into Polymer-Stabilized Cholesteric Texture (PSCT) Films

Role in Supramolecular Chemistry and Self Assembly

Construction of Supramolecular Networks

1,3-Bis(hexyloxy)benzene and its derivatives are instrumental in the bottom-up construction of sophisticated supramolecular networks. These networks are large, ordered arrays of molecules held together by non-covalent forces. scispace.com The specific substitution pattern of this compound allows it to act as an angular or bent building block, facilitating the formation of cyclic or polymeric structures.

This compound is a key precursor for resorcin[n]arenes, which are macrocyclic compounds that serve as scaffolds for larger, more complex networks. mdpi.comresearchgate.net For instance, derivatives such as 1,3-Bis(6-bromohexyloxy)benzene are synthesized via Williamson ether synthesis from resorcinol (B1680541) and are then used as linkers to build larger architectures. researchgate.netpublish.csiro.au These linkers can be condensed with other molecular components to create extensive networks with applications in materials science. publish.csiro.au

In the field of organic electronics, the strategic placement of this compound as a side group on nonfused ring electron acceptors (NFREAs) has been shown to control molecular aggregation and packing. chinesechemsoc.org The out-of-plane orientation of the hexyloxy groups can suppress excessive aggregation, which is crucial for optimizing the performance of organic solar cells. chinesechemsoc.org This controlled assembly influences the film morphology and charge transport properties of the resulting materials. chinesechemsoc.org

The ability of molecules to form ordered structures extends to two-dimensional networks on surfaces. The principles of molecular recognition, driven by non-covalent interactions, govern the formation of self-assembled monolayers where molecules like this compound derivatives can form highly ordered patterns on substrates such as graphite. scispace.comhu-berlin.de

| Molecule | Side Group Core | Dihedral Angle (Side Group vs. Backbone) | Intermolecular π–π Stacking Distance |

|---|---|---|---|

| C8-OC6 | This compound | ~65° | 3.36 Å |

| CH3-OC6 | This compound | ~65° | N/A |

| CH3-OC4 | 1,3-dibutoxybenzene | 58.4° | N/A |

Macrocyclic Systems and Host-Guest Chemistry

One of the most significant applications of this compound is in the synthesis of macrocycles, particularly resorcinarenes and cavitands. mdpi.comchim.it Resorcinarenes are cyclic tetramers formed by the acid-catalyzed condensation of resorcinol (or its dialkoxy derivatives) with an aldehyde. mdpi.comresearchgate.net The use of 1,3-dialkoxybenzenes in a Lewis acid-catalyzed cyclocondensation reaction is a specific method to generate these structures. mdpi.comresearchgate.net These macrocycles possess a characteristic bowl-shaped cavity, making them excellent hosts for a variety of guest molecules. researchgate.net

By bridging the upper rim hydroxyl groups of resorcin google.comarenes, deeper, more rigid cavities known as cavitands are formed. chim.it These cavitands are synthetic receptors with well-defined binding pockets capable of encapsulating small molecules and ions, a cornerstone of host-guest chemistry. mdpi.comchim.it The hexyloxy chains in these systems typically point away from the cavity, providing solubility and influencing the packing of the macrocycles in the solid state.

Furthermore, this compound derivatives are used to construct other large, shape-persistent macrocycles. For example, 1,3-Bis(6-bromohexyloxy)benzene has been used as a key building block in the synthesis of 31- to 35-membered macrocycles through condensation with 2,9-bis(4-hydroxyphenyl)-1,10-phenanthroline. publish.csiro.au The synthesis of such macrocycles often involves high-dilution conditions to favor intramolecular cyclization over polymerization. beilstein-journals.org The resulting macrocycles can act as hosts or as components in more complex interlocked structures like rotaxanes. researchgate.netpublish.csiro.au

| Dibromide Precursor | Resulting Macrocycle Size | Reaction Yield |

|---|---|---|

| 1,3-Bis(6-bromohexyloxy)benzene | 31-membered | 22-63% |

| 1,3-Bis(4-bromomethylbenzyloxy)benzene | 32-membered | 22-63% |

| 1,3-Bis(3-bromomethylbenzyloxy)benzene | 32-membered | 22-63% |

Non-Covalent Interactions in Organized Assemblies

The self-assembly of this compound-containing structures is dictated by a subtle interplay of various non-covalent interactions. wikipedia.org These weak forces, including van der Waals forces, hydrogen bonds, and π-system interactions, collectively determine the three-dimensional structure and stability of the resulting assemblies. scispace.comwikipedia.org

The two hexyloxy chains are a dominant feature of the molecule. Their flexibility allows them to adopt conformations that maximize favorable van der Waals interactions with neighboring molecules. These dispersion forces are crucial for the packing of molecules in both crystals and liquid crystalline phases. The long alkyl chains contribute to the formation of liquid crystals by promoting anisotropic molecular arrangements.

The benzene (B151609) ring provides a platform for various π-interactions. wikipedia.org These can include π–π stacking, where aromatic rings align face-to-face or face-to-edge, and C–H···π interactions, where a C-H bond from an alkyl chain or another part of a molecule interacts with the electron-rich face of the benzene ring. frontiersin.org In the crystal structures of related substituted benzene derivatives, C–H···O interactions are also observed, where hydrogen atoms on the aromatic ring or alkyl chains form weak hydrogen bonds with the ether oxygen atoms. iucr.org

The combination of these interactions guides the formation of specific, organized structures. For example, in nonfused ring electron acceptors, the out-of-plane twist of the this compound unit modulates intermolecular π–π stacking, preventing overly strong aggregation and ensuring optimal morphology for electronic applications. chinesechemsoc.org In host-guest complexes, the non-covalent binding of a guest molecule within a cavitand's cavity is the result of a summation of multiple weak interactions between the guest and the interior surface of the host. chim.it The precise control and understanding of these non-covalent forces are fundamental to designing functional supramolecular materials from building blocks like this compound. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-Bis(3-bromomethylbenzyloxy)benzene |

| 1,3-Bis(4-bromomethylbenzyloxy)benzene |

| 1,3-Bis(6-bromohexyloxy)benzene |

| This compound |

| 1,3-dibutoxybenzene |

| 2,9-bis(4-hydroxyphenyl)-1,10-phenanthroline |

| Resorcinol |

| Resorcin[n]arenes |

Chemical Transformations and Reaction Pathways of 1,3 Bis Hexyloxy Benzene

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 1,3-bis(hexyloxy)benzene is susceptible to electrophilic aromatic substitution, a characteristic reaction of aromatic compounds. The two hexyloxy groups are electron-donating, which activates the ring towards electrophilic attack and directs incoming electrophiles primarily to the ortho and para positions relative to the alkoxy groups. wikipedia.org

Halogenation and Nitration Reactions

Halogenation of benzene and its derivatives typically involves the use of a halogen (such as chlorine or bromine) in the presence of a Lewis acid catalyst, like iron(III) chloride or aluminum bromide. libretexts.orgchemguide.co.uk This reaction introduces a halogen atom onto the aromatic ring. For this compound, halogenation is expected to occur at the positions activated by the hexyloxy groups.

Nitration involves the introduction of a nitro group (NO₂) onto the aromatic ring. libretexts.org This is commonly achieved by treating the benzene derivative with a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.org The hexyloxy groups on this compound direct the nitro group to the ortho and para positions. For instance, the nitration of 1,2-bis(hexyloxy)benzene (B1587423) has been shown to yield 1,2-bis(hexyloxy)-4-nitrobenzene. spectrabase.com

Table 1: Halogenation and Nitration of Alkoxybenzenes

| Reaction | Reagents and Conditions | Product(s) |

|---|---|---|

| Halogenation | Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) at room temperature | Halogenated this compound derivatives |

| Nitration | Concentrated HNO₃ and concentrated H₂SO₄, not exceeding 50°C | Nitrated this compound derivatives |

Sulfonation Reactions

Sulfonation is an electrophilic aromatic substitution reaction that introduces a sulfonic acid group (-SO₃H) onto the benzene ring. numberanalytics.com This is typically carried out by heating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) or concentrated sulfuric acid. numberanalytics.comlibretexts.org The electron-donating hexyloxy groups facilitate the sulfonation of the this compound ring.

Table 2: Sulfonation of Benzene Derivatives

| Reagent | Conditions | Product |

|---|---|---|

| Fuming sulfuric acid (H₂S₂O₇) | Warm under reflux at 40°C for 20-30 minutes | Benzenesulfonic acid derivative |

| Concentrated sulfuric acid (H₂SO₄) | Heat under reflux for several hours | Benzenesulfonic acid derivative |

Oxidation Reactions of Alkyl Chains

The hexyloxy groups of this compound possess alkyl chains that can undergo oxidation. Strong oxidizing agents can potentially oxidize these alkyl chains. For instance, the oxidation of alkylbenzenes can yield ketones or aldehydes. researchgate.net A combination of CrO₃ and Ce(SO₄)₂ has been shown to be an effective oxidant for this purpose. researchgate.net While specific studies on the oxidation of the alkyl chains of this compound are not prevalent, the general principles of alkyl chain oxidation are applicable. For example, the hexyloxy group could potentially be oxidized to form the corresponding carboxylic acid under strong oxidizing conditions.

Derivatization for Specific Applications

The functional groups on this compound allow for its derivatization to create molecules with tailored properties for various applications, including in materials science and organic synthesis. smolecule.comresearchgate.net

Formation of Difunctionalized Intermediates

This compound can serve as a precursor for the synthesis of difunctionalized intermediates. For example, it can be derivatized to introduce other functional groups onto the aromatic ring, leading to compounds with specific reactivity. The synthesis of 1-chloro-2,4-bis(hexyloxy)benzene (B1515557) involves the introduction of a chlorine atom, creating a versatile intermediate for further reactions such as nucleophilic substitution. smolecule.com Similarly, the synthesis of triphenylene (B110318) derivatives often involves the coupling of functionalized benzene precursors. conicet.gov.arrsc.orgtandfonline.commdpi.com For instance, 1,3-dibromo-5-hexyloxybenzene has been used in Suzuki cross-coupling reactions to synthesize oligomers for proton exchange membranes. researchgate.net

Strategies for Tailored Molecular Architectures

The structure of this compound makes it a valuable building block for the construction of complex molecular architectures. acs.orgacs.org Its ability to undergo various chemical transformations allows for the strategic placement of functional groups to direct the self-assembly of molecules into desired structures. acs.org For example, derivatives of this compound can be used in the synthesis of polymers and other advanced materials. researchgate.netaau.edu.et The synthesis of complex systems often relies on a combination of covalent bond formation and noncovalent interactions, where the initial functionalization of building blocks like this compound is a critical step. acs.org The introduction of different substituents can be used to fine-tune the electronic and physical properties of the final molecular assembly. researchgate.netacs.org

Future Directions and Emerging Research Avenues

Design of Next-Generation Functional Materials

The unique molecular architecture of 1,3-bis(hexyloxy)benzene, featuring a central aromatic ring substituted with two flexible hexyloxy chains, positions it as a valuable building block in the design of next-generation functional materials. Its structural characteristics, including the presence of both hydrophobic alkyl chains and ether groups capable of interacting with polar environments, impart an amphiphilic nature that is advantageous in various material science applications.

A significant area of application lies in the development of liquid crystals. The long alkyl chains of this compound and its derivatives are instrumental in inducing and modulating liquid crystalline phases. lookchem.com For instance, the incorporation of this compound moieties into larger molecular frameworks can lead to the formation of mesogenic materials. conicet.gov.ar These materials exhibit ordered yet mobile states, which are crucial for applications in displays and sensors. acs.orgscitechdaily.com Researchers are exploring how modifications to the alkoxy chain length and the aromatic core can fine-tune the mesophase behavior and the material's response to external stimuli like electric fields or temperature. researchgate.netchemistry.or.jp

Furthermore, this compound serves as a key precursor in the synthesis of advanced polymers and organic electronic materials. researchgate.net In the field of organic photovoltaics, derivatives of this compound have shown potential for use in developing next-generation solar cells. Its incorporation into non-fused ring electron acceptors has been shown to influence molecular geometry and intermolecular stacking, which in turn affects the aggregation behavior and photovoltaic performance of the resulting devices. chinesechemsoc.org Specifically, the out-of-plane orientation of the this compound group can help suppress excessive aggregation and improve the solubility of the acceptor molecules. chinesechemsoc.org

The synthesis of novel polytriazoles containing this compound units has also been reported. rsc.org These fluorescent conjugated polymers exhibit interesting ion-responsive properties, with potential applications in chemical sensing. rsc.org The bulky hexyloxy side groups can influence the polymer's aggregation state and the electron density of the main chain, thereby modulating its sensitivity to specific ions. rsc.org

Advanced Spectroscopic Probes for Real-Time Analysis

The spectroscopic properties of this compound and its derivatives are being leveraged to develop advanced probes for real-time analysis in various chemical and biological systems. The inherent fluorescence of certain molecules incorporating the this compound moiety makes them suitable candidates for fluorescent sensors.

For example, fluorescent conjugated polytriazoles incorporating 1,4-diethynyl-2,5-bis(hexyloxy)benzene (B1514522) have been synthesized and their ion-responsive properties studied using fluorescence spectroscopy. rsc.org These polymers show selectivity for certain metal ions, and their fluorescence can be quenched or enhanced upon binding, allowing for the detection of these ions in solution. rsc.org The emission properties of such materials can be influenced by solvent polarity, which can be useful for probing the local environment. sci-hub.se

The development of star-shaped styrylbenzene derivatives that include alkoxybenzene units has led to chromophores that are responsive to acid. d-nb.info These molecules exhibit changes in their photophysical properties upon protonation, making them potential probes for pH sensing. d-nb.info

Furthermore, understanding the spectroscopic signatures of these molecules is crucial for characterizing their behavior in complex environments. Techniques like Fourier-transform infrared (FT-IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are routinely used to elucidate the structure and conformation of molecules containing the this compound unit. researchgate.netdoi.orgmdpi.com Advanced spectroscopic techniques could enable real-time monitoring of conformational changes or binding events involving these molecules, providing valuable insights into their mechanism of action in various applications.

High-Throughput Computational Screening and Prediction

High-throughput computational screening and predictive modeling are becoming indispensable tools for accelerating the discovery and design of new materials based on this compound and related structures. These computational methods allow for the rapid evaluation of large virtual libraries of compounds, predicting their properties and guiding experimental efforts toward the most promising candidates. researchgate.netjove.com

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the molecular structure of alkoxybenzenes with their reactivity and other properties. jove.comresearchgate.net For instance, computational studies can predict the reactivity of different positions on the benzene (B151609) ring towards electrophilic substitution, which is a key reaction in the functionalization of these molecules. researchgate.netrsc.org By understanding the electronic and steric effects of the hexyloxy groups, chemists can better predict the outcomes of chemical reactions and design more efficient synthetic routes. researchgate.netrsc.org

In the context of organic electronics, computational screening can be used to predict the electronic properties of materials incorporating this compound, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net These parameters are critical for designing efficient organic solar cells and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net For example, density functional theory (DFT) calculations have been used to understand the molecular geometry and intermolecular stacking of non-fused ring electron acceptors containing this compound, providing insights into their aggregation behavior and performance in solar cells. chinesechemsoc.org

Machine learning algorithms are also being employed to develop predictive models for the properties of complex organic molecules. researchgate.net By training these models on existing experimental and computational data, it is possible to predict the properties of new, untested compounds with a high degree of accuracy, significantly reducing the time and cost associated with experimental screening. researchgate.netchemrxiv.org

Novel Applications in Interdisciplinary Fields